7-Hydroxy amoxapine-d8 chemical properties
7-Hydroxy amoxapine-d8 chemical properties
An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8 For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy amoxapine-d8 is the deuterated form of 7-hydroxyamoxapine, a principal active metabolite of the tricyclic antidepressant, amoxapine.[1] Amoxapine is used for the relief of symptoms of depression, including neurotic or reactive depressive disorders, as well as endogenous and psychotic depressions.[2] The parent drug, amoxapine, functions primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[3][4] However, its metabolite, 7-hydroxyamoxapine, contributes significantly to its pharmacological profile by acting as a potent dopamine receptor antagonist, which is responsible for the neuroleptic properties of amoxapine.[1][4][5]
The deuterium-labeled 7-Hydroxy amoxapine-d8 serves as an ideal internal standard for quantitative bioanalytical studies, such as those involving mass spectrometry. Its chemical properties are nearly identical to the endogenous metabolite, but its increased mass allows for clear differentiation in analytical assays. This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to 7-Hydroxy amoxapine-d8.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 7-Hydroxy amoxapine-d8 and its non-labeled counterpart are summarized below. This data is essential for method development, analytical characterization, and understanding its behavior in biological systems.
Table 1: Chemical Identifiers and Properties of 7-Hydroxy Amoxapine-d8
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][5][6]benzoxazepin-2-ol | [6][7] |
| CAS Number | 1216833-74-7 | [7][8] |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [8] |
| Molecular Weight | 337.83 g/mol | [6][8] |
| Exact Mass | 337.1433184 Da | [6] |
| InChI Key | MEUGUMOVYNSGEW-YEBVBAJPSA-N | [6] |
| SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |[6] |
Table 2: Physicochemical Properties of 7-Hydroxy Amoxapine (Non-labeled)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [1][9] |
| Molecular Weight | 329.78 g/mol | [1][9] |
| Density | 1.46 g/cm³ | [10] |
| Boiling Point | 536.3°C at 760 mmHg | [10] |
| Flash Point | 278.1°C | [10] |
| LogP | 2.83710 | [10] |
| pKa (Strongest Acidic) | 8.25 | [11] |
| Water Solubility | 0.233 mg/mL |[11] |
Pharmacology and Metabolism
Amoxapine undergoes hepatic metabolism, primarily via the CYP2D6 enzyme, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[12][13] While amoxapine itself has a half-life of approximately 8 hours, the 7-hydroxy metabolite has a half-life of about 6.5 hours.[1][14] The 8-hydroxy metabolite has a much longer half-life of 30 hours.[2][14]
7-hydroxyamoxapine is a potent dopamine receptor antagonist and is largely responsible for the neuroleptic (antipsychotic-like) effects observed with amoxapine treatment.[1][5] This dual action of antidepressant and neuroleptic activity gives amoxapine a unique therapeutic profile.
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Signaling Pathway: Dopamine Receptor Antagonism
The antipsychotic effects of amoxapine are attributed to the action of its metabolite, 7-hydroxyamoxapine, at the dopamine D2 receptor.[5][13] In a dopaminergic synapse, dopamine released from the presynaptic neuron binds to D2 receptors on the postsynaptic neuron, propagating a signal. 7-hydroxyamoxapine acts as an antagonist by blocking these postsynaptic D2 receptors.[4] This blockade prevents dopamine from binding, thereby reducing dopaminergic neurotransmission. This mechanism is thought to alleviate some symptoms of psychosis.
Caption: 7-Hydroxyamoxapine blocks postsynaptic dopamine D2 receptors.
Experimental Protocols
The quantification of amoxapine and its metabolites, including 7-hydroxyamoxapine, in biological matrices like serum or plasma is crucial for pharmacokinetic and bioequivalence studies.[4] High-Pressure Liquid Chromatography (HPLC) is a commonly cited method for this purpose.[15][16]
Protocol: HPLC-UV Determination of 7-Hydroxyamoxapine
This protocol is a synthesized methodology based on established procedures for the analysis of amoxapine and its metabolites.[4][16]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) column.
-
Load 1 mL of human serum, to which 7-Hydroxy amoxapine-d8 has been added as an internal standard.
-
Wash the column to remove interfering substances.
-
Elute the analytes using a mixture of 1-butanol/hexane (1:5 by volume).
-
Perform a liquid-liquid back-extraction into an aqueous acid solution.
-
Re-extract the analytes from the acidic solution back into the elution solvent mixture.
-
Evaporate the final organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions:
-
Column: µ-Bondapak C18 reversed-phase column.[16]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 74:26 by volume), with a small amount of an amine modifier like n-butylamine to improve peak shape.[16]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 254 nm.[16]
-
Quantification: The concentration of 7-hydroxyamoxapine is determined by comparing its peak area to that of the internal standard, 7-Hydroxy amoxapine-d8.
Caption: Workflow for quantification of 7-Hydroxyamoxapine via HPLC.
Conclusion
7-Hydroxy amoxapine-d8 is an indispensable tool for the accurate quantification of 7-hydroxyamoxapine in biological samples. Understanding its chemical properties, the metabolic pathway of its parent compound, and its specific mechanism of action is vital for researchers in pharmacology and drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for professionals engaged in the study of amoxapine and its complex pharmacological profile.
References
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- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 4. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy Amoxapine-d8 | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Hydroxy Amoxapine-d8 | CAS 1216833-74-7 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Amoxapine, 7-hydroxy [webbook.nist.gov]
- 10. 7-Hydroxy Amoxapine | CAS#:37081-76-8 | Chemsrc [chemsrc.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
